molecular formula C17H16N4OS B2376117 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2379977-34-9

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone

Cat. No.: B2376117
CAS No.: 2379977-34-9
M. Wt: 324.4
InChI Key: KACFYZPYRVDBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as CTM, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may help protect against oxidative stress and cellular damage. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone for lab experiments is its high purity and availability. The synthesis method for this compound has been optimized for high yield and purity, making it a readily available compound for scientific research. Additionally, this compound has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, one limitation of this compound is its relatively limited research thus far. While this compound has shown promising results in early studies, further research is needed to fully understand its potential applications and mechanisms of action.

Future Directions

There are many potential future directions for research involving [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone. One promising area of research involves the compound's potential as a therapeutic agent for various diseases, including inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential targets for therapeutic intervention. Finally, more studies are needed to fully explore the potential advantages and limitations of this compound for lab experiments and clinical use.

Synthesis Methods

The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone involves the reaction of 2-cyclopropylbenzimidazole with 1,3-thiazol-4-ylacetic acid, followed by the addition of azetidine-1-carboxylic acid and subsequent cyclization to form the final product. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.

Scientific Research Applications

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(14-9-23-10-18-14)20-7-12(8-20)21-15-4-2-1-3-13(15)19-16(21)11-5-6-11/h1-4,9-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACFYZPYRVDBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CSC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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